Rivastigmine N-Oxide
Description
Rivastigmine N-Oxide is a metabolite and impurity of rivastigmine, a cholinesterase inhibitor approved for treating cognitive impairment in Alzheimer’s disease (AD) and Parkinson’s disease dementia. Rivastigmine itself functions by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing synaptic acetylcholine levels . The N-oxide derivative arises from the oxidation of the tertiary amine group in rivastigmine’s structure (Figure 1), which may alter its pharmacokinetic and pharmacodynamic properties. While this compound is primarily recognized as a reference standard in impurity profiling , its biological activity and clinical relevance remain less characterized compared to the parent compound.
Properties
IUPAC Name |
(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-15(3)14(17)19-13-9-7-8-12(10-13)11(2)16(4,5)18/h7-11H,6H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWTVGNCZCYGB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine N-Oxide typically involves the oxidation of Rivastigmine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated levels to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic oxidation methods can also be explored to enhance efficiency and reduce production costs. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Rivastigmine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Rivastigmine.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Rivastigmine.
Substitution: Substituted Rivastigmine derivatives with various functional groups.
Scientific Research Applications
Alzheimer's Disease
Rivastigmine N-Oxide has been investigated for its efficacy in treating Alzheimer's disease. Clinical trials have demonstrated that rivastigmine significantly improves cognitive function in patients with mild to moderate Alzheimer's disease. A pivotal study involving a multicenter, double-blind design showed that patients receiving rivastigmine exhibited notable improvements on cognitive scales such as the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo .
Table 1: Clinical Outcomes in Alzheimer's Disease Patients Treated with Rivastigmine
| Outcome Measure | Rivastigmine Group (%) | Placebo Group (%) |
|---|---|---|
| Improvement on ADAS-Cog | 21 | 12 |
| Improvement on CIBIC-Plus | 29 | 18 |
| Improvement on PDS | 26 | 17 |
Parkinson’s Disease Dementia
Additionally, rivastigmine has been shown to be effective in managing dementia associated with Parkinson’s disease. A study demonstrated significant cognitive improvements over a 24-week period, with patients showing enhanced performance on both cognitive and global assessment scales .
Table 2: Efficacy in Parkinson’s Disease Dementia
| Assessment Tool | Rivastigmine Group (%) | Placebo Group (%) |
|---|---|---|
| ADAS-Cog Improvement | 25 | 12 |
| CIBIC-Plus Improvement | 32 | 19 |
Innovative Delivery Systems
One of the challenges with rivastigmine is its bioavailability when administered orally. Recent research has focused on developing novel delivery systems to enhance its therapeutic efficacy. For instance, nanostructured lipid carriers (NLC) have been optimized for nose-to-brain delivery of this compound. This approach aims to bypass the blood-brain barrier effectively, allowing for direct delivery to central nervous system targets .
Table 3: Formulation Characteristics of Rivastigmine-Loaded NLC
| Characteristic | Target Value |
|---|---|
| Particle Size | <200 nm |
| Polydispersity Index (PDI) | <0.3 |
| Zeta Potential (ZP) | ±30 mV |
| Encapsulation Efficiency (EE) | >80% |
Case Studies and Clinical Trials
Several case studies have underscored the clinical relevance of this compound. For instance, a controlled trial involving patients with vascular dementia indicated that while rivastigmine did not show significant efficacy compared to placebo, it was associated with lower rates of treatment-emergent adverse events compared to those observed in Alzheimer’s disease patients .
Moreover, a study investigating the interactions between rivastigmine and graphene oxide nanocarriers revealed promising results for enhancing drug delivery efficiency . These findings suggest potential avenues for further research into optimizing rivastigmine formulations.
Mechanism of Action
Rivastigmine N-Oxide exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The N-oxide functional group may also contribute to the compound’s ability to cross the blood-brain barrier more effectively, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
Rivastigmine vs. Quaternary Ammonium Salts (QUATs)
Studies on 3-(dialkylamino)-2-hydroxypropyl benzoates and their quaternary ammonium salts reveal key differences in cholinesterase inhibition. This divergence likely explains the lower inhibitory activity of QUATs compared to rivastigmine (Table 1).
Table 1: Binding Interactions and AChE Inhibitory Activity
| Compound | Key AChE Interactions | IC₅₀ (nM) | Source |
|---|---|---|---|
| Rivastigmine | Trp84, Tyr121, Ser200 | 4.2 | |
| (R)-6h (QUAT) | Trp84, Glu199, Tyr334 | 12.8 | |
| (S)-6h (QUAT) | Trp84, Glu199, His440 | 15.3 |
Rivastigmine vs. Polyphenolic Analogues
Polyphenolic derivatives of rivastigmine, designed to enhance stability and blood-brain barrier (BBB) permeability, retain cholinesterase inhibition while gaining multifunctionality. These analogues inhibit Aβ fibrillation and reduce oxidative stress (4.8–6.8% ROS reduction in neuronal models), with in vivo efficacy matching rivastigmine in transgenic C. elegans .
Comparison with Other Cholinesterase Inhibitors
Rivastigmine vs. Donepezil and Galantamine
Meta-analyses of randomized trials highlight similarities and differences:
- Cognitive Efficacy : All three drugs improve cognition, with rivastigmine and donepezil showing dose-dependent effects .
- Safety : Rivastigmine has higher gastrointestinal (GI) adverse events (AEs) in oral form (nausea: 23% vs. 10.7% for donepezil) but improved tolerability via transdermal patches (nausea: 7.2%) .
- Long-Term Benefits : Over 2 years, rivastigmine delays cognitive decline by 2 points on the ADAS-cog scale compared to untreated historical controls .
Table 2: Comparative Efficacy and Tolerability of Cholinesterase Inhibitors
| Parameter | Rivastigmine (Oral) | Rivastigmine (Patch) | Donepezil | Galantamine |
|---|---|---|---|---|
| ADAS-cog Improvement | +2.0 | +1.8 | +1.9 | +1.7 |
| GI AEs (%) | 23–37 | 7.2 | 10.7 | 21.8 |
| Dropout Rate (%) | 23 | 7 | 10.7 | 21.8 |
| Source |
Pharmacokinetic and Formulation Comparisons
- Transdermal Patch vs. Oral Capsules : The rivastigmine patch (9.5 mg/24h) achieves comparable AUC to oral doses (6 mg BID) but with lower Cₘₐₓ, reducing GI AEs by 66% .
Research Findings and Limitations
- Rivastigmine N-Oxide: Limited data exist on its biological activity.
- Superiority in Subgroups: Rivastigmine shows enhanced efficacy in patients with BuChE wild-type genotypes or Lewy body pathology, likely due to dual AChE/BuChE inhibition .
- Safety Innovations: The transdermal formulation mitigates AEs without compromising efficacy, representing a key advancement in AD therapy .
Biological Activity
Rivastigmine N-Oxide is a significant metabolite of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting cholinesterases, and potential neuroprotective properties.
Overview of Rivastigmine and Its Metabolite
Rivastigmine is a carbamate derivative that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the hydrolysis of acetylcholine (ACh) in the brain. By inhibiting these enzymes, rivastigmine increases ACh levels, thereby enhancing cholinergic transmission, which is often impaired in AD patients . this compound is formed through the oxidation of rivastigmine and retains some biological activity.
Rivastigmine and its metabolite exert their effects primarily through:
- Cholinesterase Inhibition : this compound continues to inhibit AChE and BuChE, although with varying potency compared to its parent compound. This inhibition leads to increased ACh concentrations at synaptic clefts, supporting cognitive function in AD patients .
- Anti-Amyloid Activity : Recent studies indicate that rivastigmine analogues, including this compound, may inhibit amyloid beta (Aβ) fibrillation. This property is crucial as Aβ aggregation is a hallmark of AD pathology. The ability to prevent or disrupt Aβ aggregation suggests a potential for disease-modifying effects beyond symptomatic relief .
Inhibition Potency
The following table summarizes the inhibition potencies of Rivastigmine and its metabolite against AChE and BuChE:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 32.1 | 0.9 - 1.7 |
| This compound | Not specified | Not specified |
Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Neuroprotective Properties
Research highlights that this compound may also exhibit neuroprotective effects:
- Cell Viability : In vitro studies show that this compound can protect neuronal cells from Aβ-induced toxicity. This suggests that it may help maintain neuronal integrity in the face of pathological challenges associated with AD .
- Antioxidant Activity : Some studies have reported that derivatives of rivastigmine possess antioxidant properties, which could further contribute to neuroprotection by reducing oxidative stress—a significant factor in neurodegeneration .
Case Studies and Research Findings
- Multi-Target Compounds : A study evaluated novel hybrids combining rivastigmine with other pharmacophores aimed at enhancing multi-target activity against AD. These compounds demonstrated improved inhibition of AChE and BuChE compared to rivastigmine alone, highlighting the potential for developing more effective therapeutic agents .
- Graphene Oxide Nanocarriers : Another investigation explored the interaction between rivastigmine and beta-amyloid structures using graphene oxide nanocarriers to improve drug delivery across the blood-brain barrier (BBB). The results indicated enhanced stability and efficacy of rivastigmine when delivered via these nanocarriers, suggesting a promising avenue for future research .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Rivastigmine N-Oxide in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting trace impurities like this compound. Method validation should include specificity, linearity (R² ≥ 0.99), precision (RSD < 2%), and recovery rates (90–110%) . Gas chromatography (GC) with flame ionization detection may also be employed but requires derivatization for polar metabolites. Ensure calibration standards align with ICH Q2(R1) guidelines .
Q. How can researchers synthesize this compound for reference standard preparation?
- Methodology : A dynamic kinetic resolution approach using a polymer-bound ruthenium complex and lipase is effective for enantioselective synthesis. Starting from 3'-hydroxyacetophenone, oxidation with meta-chloroperbenzoic acid (mCPBA) under controlled pH (6.0–6.5) yields this compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity . Confirm identity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What stability-indicating studies are critical for this compound under varying storage conditions?
- Methodology : Conduct forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions. Monitor degradation kinetics using HPLC-UV at 254 nm. This compound shows increased formation in alkaline environments (pH > 8), requiring pH-controlled storage (4–8°C, inert atmosphere) .
Advanced Research Questions
Q. How do metabolic pathways influence the formation of this compound in vivo, and what are its pharmacokinetic implications?
- Methodology : Use radiolabeled rivastigmine (³H or ¹⁴C) in rodent models to track hepatic cytochrome P450 (CYP3A4/2D6)-mediated oxidation. Plasma samples analyzed via LC-MS/MS reveal this compound’s half-life (t₁/₂ ≈ 1.5–2 hours) and clearance rates. Compare bioavailability between oral and nasal formulations (e.g., liposomal rivastigmine) using AUC₀–∞ and Cₘₐₓ data .
Q. What experimental designs resolve contradictions in clinical data on this compound’s association with gastrointestinal adverse events?
- Methodology : Retrospective meta-analysis of RCTs (e.g., Rivastigmine vs. donepezil) with subgroup stratification by dose titration speed. For example, pooled odds ratios (OR) for nausea in fast-titrated rivastigmine trials (OR 5.28, 95% CI 4.19–6.65) versus slow-titrated regimens (OR 2.73–3.01) highlight protocol-dependent toxicity . Bayesian network meta-analysis can adjust for confounding variables like baseline MMSE scores .
Q. What in silico models predict this compound’s interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using AChE (PDB ID 4EY7) and BuChE (PDB ID 1P0I) structures. Compare binding free energies (ΔG) of this compound versus parent rivastigmine. This compound shows weaker inhibition (IC₅₀ 1.2 µM vs. 0.4 µM for AChE), suggesting reduced therapeutic activity .
Guidelines for Research Design
- Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., "Does this compound contribute to dose-limiting toxicity in slow vs. fast metabolizers?" .
- Data Reproducibility : Follow Beilstein Journal protocols for experimental details (e.g., solvent ratios, instrument settings) to enable replication .
- Ethical Compliance : For human studies, detail participant selection criteria (e.g., MMSE ≥20) and adverse event monitoring in IRB submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
